molecular formula C24H17N3O2 B604358 2-{[(3Z)-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-3-phenyl-3,4-dihydroquinazolin-4-one

2-{[(3Z)-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-3-phenyl-3,4-dihydroquinazolin-4-one

Cat. No.: B604358
M. Wt: 379.4 g/mol
InChI Key: YLHFRTVCXAGXPU-RGEXLXHISA-N
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Description

2-{[(3Z)-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-3-phenyl-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes both indole and quinazolinone moieties, makes it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3Z)-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-3-phenyl-3,4-dihydroquinazolin-4-one typically involves multi-step reactions. One common method includes the condensation of anthranilic acid derivatives with aldehydes or ketones in the presence of a catalyst. For instance, the use of aluminum methanesulfonate as a reusable catalyst in ethanol/water solution has been reported to yield high efficiency . Another method involves the use of graphene oxide nanosheets as a catalyst in an aqueous medium, which promotes the formation of quinazolinone derivatives under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve scalable green chemistry approaches. For example, the use of microwave-induced synthesis and deep eutectic solvents (DES) has been explored to enhance yield and reduce environmental impact . These methods not only improve the efficiency of the synthesis but also align with sustainable chemistry practices.

Chemical Reactions Analysis

Types of Reactions

2-{[(3Z)-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-3-phenyl-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolin-4(3H)-one derivatives.

    Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.

    Substitution: Electrophilic substitution reactions are common, especially at the indole moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products

The major products formed from these reactions include various substituted quinazolinone and indole derivatives, which are of significant interest due to their potential biological activities .

Scientific Research Applications

2-{[(3Z)-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-3-phenyl-3,4-dihydroquinazolin-4-one has been studied for its applications in various fields:

Mechanism of Action

The mechanism of action of 2-{[(3Z)-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-3-phenyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, which leads to its biological effects. For instance, it may act as an inhibitor of protein kinases, thereby affecting cell signaling pathways involved in cancer progression .

Properties

Molecular Formula

C24H17N3O2

Molecular Weight

379.4 g/mol

IUPAC Name

2-[(Z)-(5-methyl-2-oxo-1H-indol-3-ylidene)methyl]-3-phenylquinazolin-4-one

InChI

InChI=1S/C24H17N3O2/c1-15-11-12-21-18(13-15)19(23(28)26-21)14-22-25-20-10-6-5-9-17(20)24(29)27(22)16-7-3-2-4-8-16/h2-14H,1H3,(H,26,28)/b19-14-

InChI Key

YLHFRTVCXAGXPU-RGEXLXHISA-N

SMILES

CC1=CC2=C(C=C1)NC(=O)C2=CC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5

Isomeric SMILES

CC1=CC\2=C(C=C1)NC(=O)/C2=C\C3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C2=CC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5

Origin of Product

United States

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